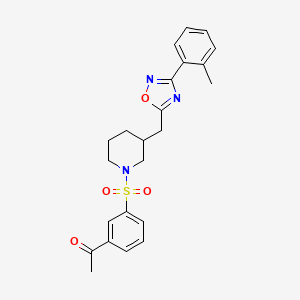
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-((3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that incorporates an oxadiazole moiety, a piperidine ring, and a sulfonamide group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The oxadiazole ring is known for its diverse biological properties, making it a valuable scaffold in drug design.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit various biological activities. This section summarizes findings related to the antimicrobial and anticancer properties of similar compounds.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of oxadiazole derivatives. For instance:
- Antibacterial Efficacy : Compounds with oxadiazole rings have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives with piperidine moieties exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways. For example, certain oxadiazole derivatives were found to inhibit mycobacterial enoyl reductase (InhA), disrupting fatty acid biosynthesis .
| Compound | Target Bacteria | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | IC50 = 10 µM |
| 2 | Escherichia coli | IC50 = 20 µM |
| 3 | Bacillus cereus | IC50 = 15 µM |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been extensively studied:
- Cytotoxicity : Research indicates that several oxadiazole-containing compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a series of oxadiazoles were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HUH7 | 10.1 |
| 5e | MCF7 | 15.0 |
| 5f | HCT116 | 12.5 |
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives:
- Dhumal et al. (2016) : This study synthesized novel oxadiazole compounds and evaluated their antibacterial and anticancer activities. The most potent derivative showed significant inhibition against Mycobacterium bovis and demonstrated cytotoxicity against liver carcinoma cell lines .
- Paruch et al. (2020) : This research focused on the synthesis of piperidine-substituted oxadiazoles and their enhanced antibacterial properties compared to conventional antibiotics like vancomycin .
Propriétés
IUPAC Name |
1-[3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-16-7-3-4-11-21(16)23-24-22(30-25-23)13-18-8-6-12-26(15-18)31(28,29)20-10-5-9-19(14-20)17(2)27/h3-5,7,9-11,14,18H,6,8,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXMEQQJSOYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














